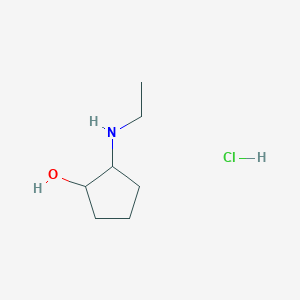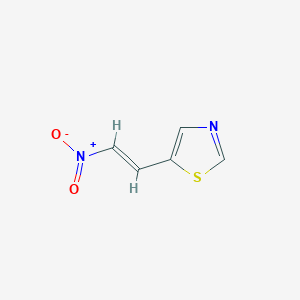
5-(2-Nitrovinyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Nitrovinyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a nitrovinyl group at the 5-position. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(2-Nitrovinyl)thiazole can be synthesized through various methods. Another method includes the reaction of alkenes with bromine followed by the reaction with thioamides in a one-pot reaction . The reaction conditions are typically mild, and the products are obtained in high purity without the need for extensive purification.
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of readily available and inexpensive substrates, along with efficient reaction conditions, makes the industrial synthesis cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitrovinyl)thiazole undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different products.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrovinyl group can lead to the formation of nitro compounds, while reduction can yield amines .
Scientific Research Applications
5-(2-Nitrovinyl)thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-(2-Nitrovinyl)thiazole involves its interaction with various molecular targets and pathways. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic scaffold found in many natural products and synthetic compounds.
Imidazole: Another azole heterocycle with similar biological activities.
Oxazole: An isomer of thiazole with a similar structure but different reactivity.
Uniqueness
This makes it distinct from other thiazole derivatives and similar compounds .
Properties
Molecular Formula |
C5H4N2O2S |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
5-[(E)-2-nitroethenyl]-1,3-thiazole |
InChI |
InChI=1S/C5H4N2O2S/c8-7(9)2-1-5-3-6-4-10-5/h1-4H/b2-1+ |
InChI Key |
DMGQNGYBXDXACX-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(SC=N1)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=C(SC=N1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


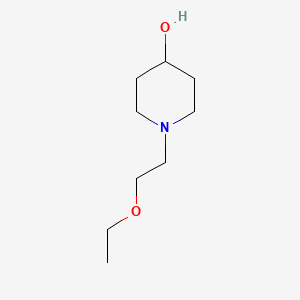
![N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13343071.png)


![(1S,1'R,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13343087.png)
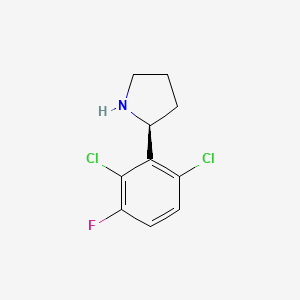
![(5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol](/img/structure/B13343104.png)
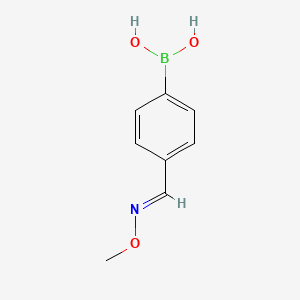
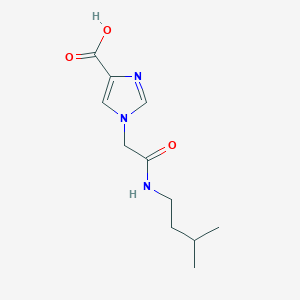
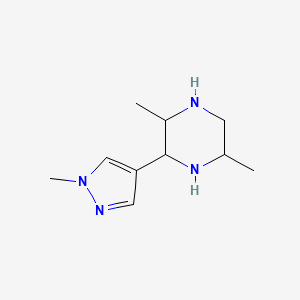
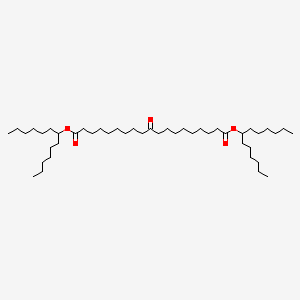
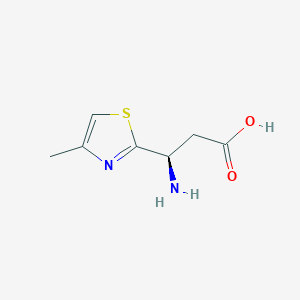
![pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaen-19-one](/img/structure/B13343145.png)
